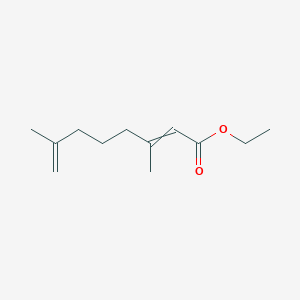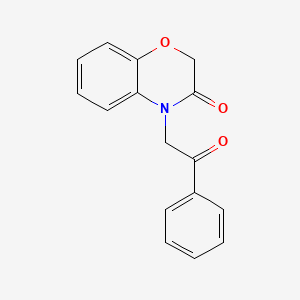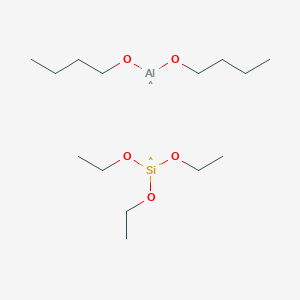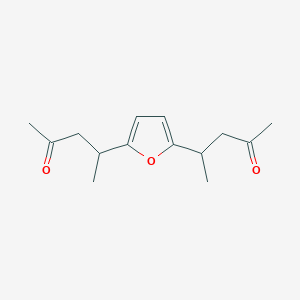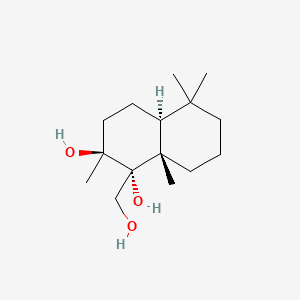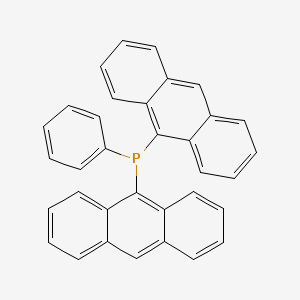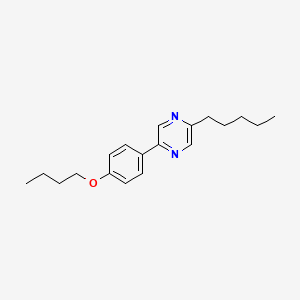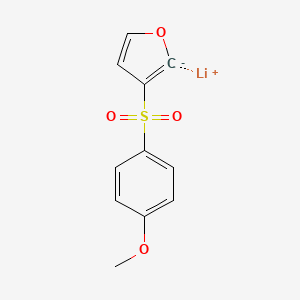
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is a compound that combines lithium with a sulfonyl-substituted furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide typically involves the reaction of 3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide with a lithium reagent. The reaction conditions often include the use of anhydrous solvents and inert atmosphere to prevent moisture and air from interfering with the reaction. The reaction is usually carried out at low temperatures to control the reactivity of the lithium reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for yield and purity, and may include additional steps such as purification by recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Wissenschaftliche Forschungsanwendungen
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.
Biology: The compound may be used in studies of enzyme inhibition or as a probe for biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
Wirkmechanismus
The mechanism by which lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide exerts its effects depends on the specific application. In organic synthesis, it may act as a nucleophile or electrophile, depending on the reaction conditions. In biological systems, it may interact with specific enzymes or receptors, modulating their activity through binding or inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-thiophene-2-ide: Similar structure but with a thiophene ring instead of a furan ring.
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-pyrrole-2-ide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
Lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide is unique due to the presence of the furan ring, which imparts different electronic and steric properties compared to thiophene or pyrrole analogs. This can result in different reactivity and selectivity in chemical reactions, making it a valuable compound for specific applications.
Eigenschaften
CAS-Nummer |
111943-65-8 |
|---|---|
Molekularformel |
C11H9LiO4S |
Molekulargewicht |
244.2 g/mol |
IUPAC-Name |
lithium;3-(4-methoxyphenyl)sulfonyl-2H-furan-2-ide |
InChI |
InChI=1S/C11H9O4S.Li/c1-14-9-2-4-10(5-3-9)16(12,13)11-6-7-15-8-11;/h2-7H,1H3;/q-1;+1 |
InChI-Schlüssel |
GAVGWDHCGXLYMG-UHFFFAOYSA-N |
Kanonische SMILES |
[Li+].COC1=CC=C(C=C1)S(=O)(=O)C2=[C-]OC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



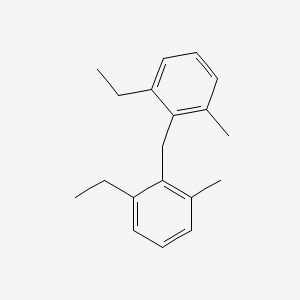
![Silane, (1,1-dimethylethyl)[(2-methyl-2-propenyl)oxy]diphenyl-](/img/structure/B14319664.png)
